Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate
Overview
Description
Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate is a heterocyclic compound that contains both pyrazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate typically involves the regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-A]pyrimidine with a wide range of terminal alkynes. This reaction proceeds smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions . The subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position is achieved via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involving nucleophilic substitution at the bromine atom.
Coupling Reactions: Such as Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig couplings.
Common Reagents and Conditions
Sonogashira Coupling: Utilizes palladium catalysts and copper co-catalysts in the presence of a base.
Suzuki–Miyaura Coupling: Involves palladium catalysts and boronic acids.
Buchwald–Hartwig Coupling: Employs palladium catalysts and amines.
Major Products Formed
The major products formed from these reactions include various disubstituted pyrazolo[1,5-A]pyrimidine derivatives with alkynyl, aryl, or arylamine groups .
Scientific Research Applications
Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential antitumor agents and enzyme inhibitors.
Material Science: Due to its significant photophysical properties, it is used in the development of new materials.
Biological Studies: It is employed in the study of various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes. For instance, derivatives of this compound have been shown to inhibit the CDK2 enzyme, which plays a crucial role in cell cycle regulation . The inhibition of such enzymes can lead to potential therapeutic effects, particularly in cancer treatment.
Comparison with Similar Compounds
Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate is compared with other pyrazolo[1,5-A]pyrimidine derivatives, such as:
- Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylate
- 6-Bromopyrazolo[1,5-A]pyrimidine-3-carbonitrile
These compounds share similar structural motifs but differ in their functional groups and specific applications
Properties
IUPAC Name |
ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-3-8-11-4-6(10)5-13(8)12-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXUKJGNOMCPFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(C=NC2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678365 | |
Record name | Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005209-42-6 | |
Record name | Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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